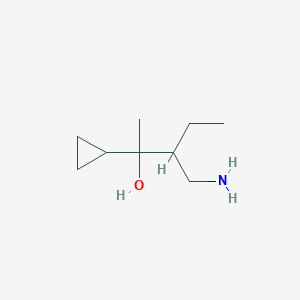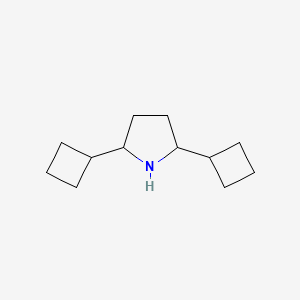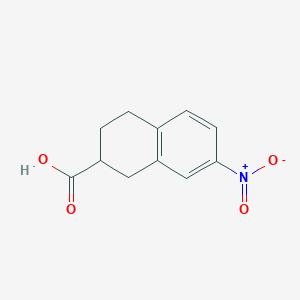
3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol This compound is characterized by a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group, along with a 3-methylphenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a 4-oxocyclobutane precursor, the compound can be synthesized by treating it with suitable reagents such as TMSCF3 and a fluoride source . This reaction typically requires specific temperature and solvent conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic processes to achieve the desired product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents such as halogens or nitrating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid
- 1-(3-methylphenyl)cyclobutane-1-carboxylic acid
Uniqueness
3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and carboxylic acid groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific research and industrial applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(13)7-12/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
UOQWUQCWXBZDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide](/img/structure/B15255736.png)






![Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15255799.png)
